Linker Length Effect: PEG2 vs PEG3/PEG4 in BET PROTACs
In a systematic linker optimization study of VH032-conjugated BET PROTACs, degradation activity in acute myeloid leukemia cell lines demonstrated a consistent and statistically significant rank order of PEG-3 > PEG-4 ≫ PEG-2 across two distinct BET inhibitor scaffolds (JQ1-derived triazolodiazepine series and I-BET726-derived tetrahydroquinoline series) . The pronounced drop in activity observed for the PEG2-linked construct relative to PEG3 and PEG4 indicates that the shorter 8–10 Å separation provided by two ethylene glycol units is suboptimal for forming a productive ternary complex with the BET–VHL protein pair [1]. This quantitative structure-activity relationship (SAR) establishes a clear baseline: while PEG2 confers the smallest hydration shell and is suited to 'tight' geometries where binding pockets are positioned face-to-face, its degradation efficiency in this target context is markedly inferior to slightly longer PEG linkers [2].
| Evidence Dimension | Cellular degradation activity rank order (BET PROTAC series) |
|---|---|
| Target Compound Data | PEG2 linker: lowest activity in series (ranked ≪ PEG4 and < PEG3) |
| Comparator Or Baseline | PEG3 linker: highest activity; PEG4 linker: intermediate activity |
| Quantified Difference | Rank order: PEG-3 > PEG-4 ≫ PEG-2 (magnitude of difference reported as significant, with PEG2 constructs exhibiting substantially reduced degradation efficacy) |
| Conditions | Acute myeloid leukemia cell lines; JQ1-based and I-BET726-based PROTAC series conjugated to VH032 (VHL ligand); J. Med. Chem. 2017, 60, 8369–8384 |
Why This Matters
This rank order enables informed selection: procurement of PEG2-NHS ester is indicated for compact ternary complex geometries where longer linkers introduce steric penalty, but should be explicitly avoided for BET-family targets where longer PEG linkers are required for maximal degradation efficiency.
- [1] Zengerle, M., Chan, K. H., & Ciulli, A. (2017). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. J. Med. Chem., 60(20), 8369–8384. View Source
- [2] BOC Sciences. PEG Linkers for PROTAC Design: PEG2 Confers Smallest Hydration Shell for Tight Geometries. View Source
